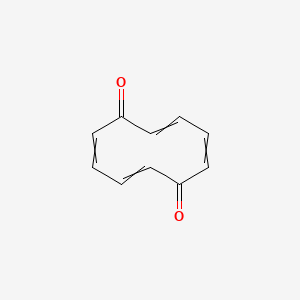
1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the nitrophenoxy and diphenyl groups. Common reagents used in these reactions include phenylhydrazine, nitrophenol, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product.
化学反応の分析
Types of Reactions
1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
Similar compounds to 1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate include:
- 1,2-Dimethyl-3,5-diphenylpyrazole
- 4-Nitrophenyl ether derivatives
- Diphenylpyrazolium salts
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
60614-80-4 |
|---|---|
分子式 |
C24H25N3O7S |
分子量 |
499.5 g/mol |
IUPAC名 |
1,2-dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-1,3-dihydropyrazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C23H21N3O3.CH4O4S/c1-24-21(17-9-5-3-6-10-17)23(22(25(24)2)18-11-7-4-8-12-18)29-20-15-13-19(14-16-20)26(27)28;1-5-6(2,3)4/h3-16,21H,1-2H3;1H3,(H,2,3,4) |
InChIキー |
SJTVJGIGIISPJR-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1C(=C(C(N1C)C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)

![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14601626.png)

![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)


![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)
